4-Fluoro-2-methoxy-3-methylbenzoic acid
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Overview
Description
4-Fluoro-2-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques, including the use of thionyl chloride to convert precursor compounds into more reactive intermediates . These intermediates can then undergo further reactions to yield the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine substituent enables nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo Fischer esterification to form esters.
Common Reagents and Conditions:
Thionyl Chloride: Used to convert carboxylic acids to acyl chlorides, enhancing reactivity.
Palladium Catalysts: Utilized in Suzuki–Miyaura coupling reactions.
Major Products:
Esters: Formed through esterification reactions.
Substituted Benzoic Acids: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
4-Fluoro-2-methoxy-3-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to its reactivity and ability to form stable intermediates during chemical reactions . These interactions can influence various biological processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic Acid: Similar in structure but with different substitution patterns.
2-Fluoro-4-methoxybenzoic Acid: Another closely related compound with variations in the position of substituents.
Uniqueness: 4-Fluoro-2-methoxy-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methoxy group, and methyl group on the benzoic acid core makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-fluoro-2-methoxy-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIACGHGFHJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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